molecular formula C13H20ClN B3060092 N-benzylcyclohexanamine.hydrochloride CAS No. 16350-96-2

N-benzylcyclohexanamine.hydrochloride

Cat. No.: B3060092
CAS No.: 16350-96-2
M. Wt: 225.76 g/mol
InChI Key: JXIRAQIPRWLSTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzylcyclohexanamine hydrochloride is a chemical compound with the molecular formula C13H20ClN. It is a derivative of cyclohexylamine, where the amine group is substituted with a benzyl group. This compound is often used in organic synthesis and research due to its unique chemical properties.

Mechanism of Action

Target of Action

N-Benzylcyclohexylamine hydrochloride (NBCA) is primarily used in the field of chemistry, particularly in hydrogenolysis . Hydrogenolysis is a chemical reaction where a chemical bond is cleaved or ‘lysed’ by the addition of hydrogen . NBCA is often used in conjunction with Pd/SiO2 catalysts .

Mode of Action

The mode of action of NBCA involves its interaction with Pd/SiO2 catalysts in the process of hydrogenolysis . The reaction is initiated by the adsorption of the benzene ring on the catalyst surface where it acts as an ‘anchor’ to hold the C–O bond near the catalyst surface . The reaction rate increases significantly when using catalysts having smaller Pd particles, a phenomenon attributed to a 'nano effect’ .

Biochemical Pathways

The primary biochemical pathway affected by NBCA is the hydrogenolysis of C–C bonds . This process plays a significant role in several areas of chemistry, including petroleum refining and organic synthesis . In organic synthesis, low temperature and pressure Pd catalyzed hydrogenolyses are used to remove benzyl blocking or protecting groups from benzyl ethers, esters, amines, or amides .

Result of Action

The result of NBCA’s action is the successful hydrogenolysis of C–C bonds . This process is essential in various chemical reactions, particularly in the removal of benzyl blocking or protecting groups in organic synthesis .

Action Environment

The action of NBCA is influenced by environmental factors such as temperature and pressure . The hydrogenolysis of NBCA is carried out at low temperature and pressure . The type of silica support used in the catalyst also influences the reaction rate . For instance, different silica supports with varying pore diameters were observed to have different effects on the reaction rate .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzylcyclohexanamine hydrochloride can be synthesized through the reaction of cyclohexylamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is isolated as a hydrochloride salt by adding hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of N-benzylcyclohexanamine hydrochloride may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

N-benzylcyclohexanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-benzylcyclohexanone.

    Reduction: It can be reduced to form N-cyclohexylmethylamine.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: N-benzylcyclohexanone

    Reduction: N-cyclohexylmethylamine

    Substitution: Various substituted cyclohexylamines depending on the reagent used.

Scientific Research Applications

N-benzylcyclohexanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound can be used to study the effects of amine derivatives on biological systems.

    Industry: N-benzylcyclohexanamine hydrochloride is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • N-methylcyclohexylamine
  • N-ethylcyclohexylamine
  • N-phenylcyclohexylamine

Uniqueness

N-benzylcyclohexanamine hydrochloride is unique due to the presence of both a benzyl group and a cyclohexylamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-benzylcyclohexanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;/h1,3-4,7-8,13-14H,2,5-6,9-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIRAQIPRWLSTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0075106
Record name N-Benzylcyclohexylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0075106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16350-96-2
Record name Benzenemethanamine, N-cyclohexyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016350962
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzylcyclohexylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0075106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzylcyclohexanamine.hydrochloride
Reactant of Route 2
Reactant of Route 2
N-benzylcyclohexanamine.hydrochloride
Reactant of Route 3
Reactant of Route 3
N-benzylcyclohexanamine.hydrochloride
Reactant of Route 4
Reactant of Route 4
N-benzylcyclohexanamine.hydrochloride
Reactant of Route 5
Reactant of Route 5
N-benzylcyclohexanamine.hydrochloride
Reactant of Route 6
Reactant of Route 6
N-benzylcyclohexanamine.hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.